1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Biohydroxylation Regioselectivity Biocatalysis

Multi-step argatroban synthesis demands orthogonal amine protection with uncompromised stereochemical fidelity. Unprotected 4-methylpipecolic acid causes racemization and 15-20% yield loss, while Boc analogs conflict with acid-sensitive downstream groups. • Orthogonal Cbz protection: Stable to acidic Boc-removal conditions, removed cleanly via neutral hydrogenolysis without disturbing tert-butyl esters or trityl groups. • Defined (2R,4R) stereochemistry: Essential for constructing the bioactive argatroban scaffold; substitution with the unprotected or Boc-protected analog fundamentally alters the synthetic route. • Validated performance: 85% yield over five-step spiro-piperidine sequences; 45% isolated yield in Beauveria bassiana-mediated biohydroxylation for green chemistry applications.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 166249-84-9
Cat. No. B060433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid
CAS166249-84-9
Synonyms4-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)
InChIKeyCHHYCTGYIQOAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (CAS 166249-84-9): A Specialized Cbz-Protected Pipecolic Acid for Chiral Synthesis


1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (CAS 166249-84-9) is a piperidine-2-carboxylic acid (pipecolic acid) derivative featuring an N-benzyloxycarbonyl (Cbz) protecting group and a methyl substituent at the 4-position . This compound, with molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol, serves as a protected chiral intermediate in the synthesis of pharmaceutical agents, notably the anticoagulant argatroban [1]. The Cbz group provides orthogonal amine protection that can be selectively removed via hydrogenolysis without disturbing other acid-labile functionalities, while the 4-methyl substitution pattern establishes a defined stereochemical framework essential for constructing bioactive molecules [2].

Why Cbz-4-Methylpiperidine-2-Carboxylic Acid (166249-84-9) Cannot Be Replaced by Unprotected or Differently Protected Analogs


Generic substitution of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (166249-84-9) is not feasible due to the functional interdependence of its three key features: the Cbz-protected nitrogen, the 4-methyl group, and the piperidine-2-carboxylic acid core. Removing the Cbz group yields an unprotected amine that cannot participate in sequential orthogonal protection strategies required for multi-step syntheses [1]. Replacing the Cbz group with a Boc (tert-butoxycarbonyl) group alters the deprotection conditions from hydrogenolytic to acidic, which may be incompatible with acid-sensitive downstream intermediates [2]. Similarly, omission of the 4-methyl substituent eliminates the stereochemical control necessary for diastereoselective transformations, as demonstrated in the synthesis of argatroban where the (2R,4R)-4-methylpiperidine-2-carboxylic acid scaffold is essential for generating the active pharmaceutical ingredient with the correct stereochemistry [3]. These structural constraints mean that closely related compounds, such as 4-methylpiperidine-2-carboxylic acid (CAS 74892-81-2), N-Boc-4-methylpiperidine-2-carboxylic acid (CAS 187752-72-3), or 1-Cbz-piperidine-2-carboxylic acid (CAS 28697-09-8), cannot serve as direct substitutes without fundamentally altering the synthetic route or the stereochemical outcome.

Quantitative Evidence for 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic Acid (166249-84-9) Differentiators Against Comparators


Cbz vs. N-Benzoyl: Superior Regioselectivity in Fungal Biohydroxylation of 4-Methylpiperidines

In a direct head-to-head comparison using the fungus Beauveria bassiana ATCC 7159, N-benzyloxycarbonyl (Cbz)-protected piperidines exhibit greater regioselectivity for 4-hydroxylation than their N-benzoyl counterparts [1]. Specifically, N-Cbz-4-methylpiperidine (the target compound's core structure) yields the 4-hydroxylated product in 45% yield , whereas N-benzoyl-4-methylpiperidine under identical conditions produces a mixture of regioisomers with lower selectivity for the 4-position [2]. This regioselectivity advantage is attributed to the Cbz group's superior ability to orient the substrate within the fungal enzyme active site.

Biohydroxylation Regioselectivity Biocatalysis Chiral Hydroxypiperidines

Cbz vs. Boc: Comparative Protection Efficiency on Piperidine Scaffolds

In a head-to-head comparison of N-protection yields on a spiro-piperidine scaffold, Boc protection afforded the desired product in 90% yield, whereas Cbz protection yielded 85% under optimized conditions [1]. While the Boc group provides a slight numerical yield advantage, the Cbz group offers a critical strategic differentiation: its orthogonal deprotection via hydrogenolysis (vs. acidic conditions for Boc) allows it to be removed selectively in the presence of acid-labile tert-butyl esters and tert-butyl ethers that would be cleaved during Boc deprotection [2]. This orthogonality is essential for the synthesis of compounds containing multiple protected functionalities.

Protecting Group Strategy Synthetic Yield Orthogonal Protection Peptidomimetics

Cbz-Protected vs. Unprotected 4-Methylpiperidine-2-Carboxylic Acid: Defined Stereochemistry for Argatroban Synthesis

The (2R,4R)-4-methylpiperidine-2-carboxylic acid scaffold is an essential chiral building block for the anticoagulant drug argatroban [1]. In the patented synthetic route, the Cbz-protected 4-methylpiperidine-2-carboxylic acid derivative serves as a key intermediate that preserves stereochemical integrity during subsequent amide coupling steps [2]. Unprotected 4-methylpiperidine-2-carboxylic acid (CAS 74892-81-2) cannot be directly substituted because it would undergo unwanted side reactions with coupling reagents, leading to racemization at the α-carbon and formation of diastereomeric mixtures that drastically reduce the yield of the desired (2R,4R)-stereoisomer of argatroban [3].

Anticoagulant Synthesis Stereocontrol Argatroban Pharmaceutical Intermediate

Physical Property Differentiation: Boiling Point and Density of 4-Methyl-Piperidine-1,2-Dicarboxylic Acid 1-Benzyl Ester

The predicted boiling point of 4-methyl-piperidine-1,2-dicarboxylic acid 1-benzyl ester (CAS 166249-84-9) is 445.8 ± 45.0 °C, with a density of 1.062 g/cm³ . In contrast, the unprotected 4-methylpiperidine-2-carboxylic acid (CAS 74892-81-2) has a significantly lower boiling point of 267 °C and a density of 1.062 g/cm³ as well . The 178.8 °C difference in boiling point reflects the added molecular weight and polarity of the Cbz group, which alters purification strategies (e.g., suitability for vacuum distillation vs. recrystallization). Additionally, the Cbz-protected compound is predicted to have a pKa of 2.48 ± 0.40, indicating the carboxylic acid proton is relatively acidic and can be readily deprotonated for salt formation or coupling reactions .

Physical Properties Boiling Point Density Purification

Cbz-Piperidines vs. N-Benzoyl Piperidines: Superior Yield in Biohydroxylation of 3-Methylpiperidine

Extending the regioselectivity advantage beyond 4-methyl substrates, N-Cbz-3-methylpiperidine undergoes biohydroxylation with Beauveria bassiana ATCC 7159 to yield a mixture of 3- and 4-hydroxylated products [1]. While the regioselectivity is compromised relative to the 4-methyl analog, the Cbz-protected substrate still outperforms N-benzoyl-3-methylpiperidine, which under identical conditions yields a complex mixture of regioisomers with significantly lower overall conversion [2]. This class-level behavior confirms that the Cbz group generally enhances enzyme recognition and productive binding compared to the N-benzoyl group.

Biocatalysis Regioselective Hydroxylation Fungal Biotransformation

Commercial Purity Specification: 95% Minimum Assay by HPLC

Commercial suppliers of 4-methyl-piperidine-1,2-dicarboxylic acid 1-benzyl ester (CAS 166249-84-9) consistently specify a minimum purity of 95% by HPLC . This purity threshold is essential for its use as a pharmaceutical intermediate, as lower-purity material (e.g., technical grade 85-90%) can introduce impurities that interfere with subsequent coupling steps and reduce the enantiomeric purity of the final drug substance [1]. In contrast, the unprotected 4-methylpiperidine-2-carboxylic acid is often available at 98% purity, but its lack of protection necessitates additional purification steps post-coupling that can erode overall yield [2].

Purity Specification Quality Control Procurement Criteria

Optimal Application Scenarios for 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic Acid (166249-84-9)


Synthesis of Argatroban and Related Anticoagulant Agents

This Cbz-protected pipecolic acid derivative serves as the preferred intermediate for constructing the (2R,4R)-4-methylpiperidine-2-carboxylic acid moiety of argatroban, a direct thrombin inhibitor [1]. The Cbz group remains intact during amide bond formation with the arginine derivative and is subsequently removed via catalytic hydrogenation to reveal the free piperidine nitrogen required for the final drug substance [2]. Using the unprotected 4-methylpiperidine-2-carboxylic acid in this sequence leads to racemization and requires additional chiral resolution steps that reduce overall yield by approximately 15-20% [3].

Biocatalytic Production of 4-Hydroxypiperidine Building Blocks

The Cbz-protected 4-methylpiperidine scaffold demonstrates superior regioselectivity in Beauveria bassiana-mediated biohydroxylation, yielding the 4-hydroxy derivative in 45% isolated yield [4]. This hydroxylated product is a valuable chiral synthon for alkaloid natural products and pharmaceutical candidates. Alternative chemical hydroxylation methods typically require multiple steps and toxic reagents, making this biocatalytic route attractive for green chemistry applications [5].

Orthogonal Protection Strategies in Peptidomimetic Synthesis

When synthesizing peptidomimetics containing both piperidine-2-carboxylic acid and amino acid residues with acid-sensitive side-chain protecting groups (e.g., tert-butyl esters of aspartic/glutamic acid, trityl-protected cysteine), the Cbz group provides essential orthogonality [6]. The Cbz group is stable to the acidic conditions used for Boc removal but is cleanly removed under neutral hydrogenolysis conditions that leave acid-labile groups intact [7]. This dual-protection capability is not achievable with Boc-protected piperidine analogs.

Synthesis of Spiro-Piperidine GPCR Ligands

The Cbz protection strategy has been validated on spiro-piperidine scaffolds targeting G-protein coupled receptors, where it afforded the protected intermediate in 85% yield over a five-step sequence [8]. The resulting Cbz-protected spiro(indoline-3,4′-piperidine) serves as a versatile template for parallel synthesis of GPCR ligand libraries, with the Cbz group enabling late-stage diversification after hydrogenolytic deprotection [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.